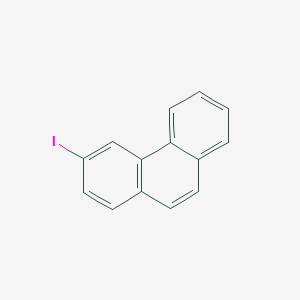

3-Iodophenanthrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSMQCABZWOORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532017 | |

| Record name | 3-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-31-2 | |

| Record name | 3-Iodophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodophenanthrene chemical properties and structure

An In-Depth Technical Guide to 3-Iodophenanthrene: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate for researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, structural features, synthesis, and reactivity, with a focus on its application as a versatile building block in advanced chemical synthesis.

Introduction: The Strategic Value of the Phenanthrene Scaffold

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), constitutes the structural core of a wide array of natural products, including steroids and alkaloids. Its rigid, planar, and electron-rich framework makes it a privileged scaffold in medicinal chemistry and a promising component in materials science.[1] Phenanthrene derivatives have demonstrated a spectrum of biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1] Their planar structure allows them to act as DNA intercalating agents, a mechanism exploited in the design of novel cytotoxic agents for cancer therapy.[2] Furthermore, the unique photophysical properties of the phenanthrene ring system make it an attractive component for organic light-emitting diodes (OLEDs) and other organic electronic devices.[3]

The introduction of a halogen, specifically iodine, at the 3-position of the phenanthrene core creates a highly versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the precise and efficient introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of electronic properties in materials science.

Physicochemical Properties and Structural Elucidation

The utility of a chemical building block is fundamentally defined by its physical properties and molecular structure. Below is a summary of the key characteristics of this compound.

Core Properties

A compilation of the fundamental physicochemical data for this compound is presented in Table 1. While experimental values for some properties are not widely published, reliable predictions based on computational models provide valuable guidance for experimental design.

| Property | Value | Source |

| CAS Number | 33240-31-2 | [4] |

| Molecular Formula | C₁₄H₉I | [4] |

| Molecular Weight | 304.13 g/mol | [4] |

| Boiling Point | 411.0 ± 14.0 °C (Predicted) | [4] |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C, Sealed in dry, protect from light | [4] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as dichloromethane, chloroform, THF, and toluene. | [5] |

Molecular Structure

This compound consists of three fused benzene rings forming the phenanthrene core, with an iodine atom substituted at the C3 position. The molecule is largely planar, a feature critical for its applications in DNA intercalation and as a component in stacked organic electronic materials.

Sources

- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 33240-31-2 [m.chemicalbook.com]

- 5. imph.purdue.edu [imph.purdue.edu]

Synthesis and characterization of 3-Iodophenanthrene

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodophenanthrene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key polycyclic aromatic hydrocarbon (PAH) derivative. Due to its utility as a building block, this compound is a valuable intermediate in the development of advanced materials, organic electronics, and complex pharmaceutical agents.[1] This document details a reliable and regioselective synthetic protocol via the Sandmeyer reaction, starting from 3-aminophenanthrene. It offers an in-depth explanation of the reaction mechanism and experimental choices. Furthermore, a thorough guide to the structural and analytical characterization of the title compound is presented, covering spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside physical property measurements. This paper is intended for researchers, chemists, and material scientists engaged in organic synthesis and drug development.

Introduction: The Significance of this compound

Phenanthrene is a polycyclic aromatic hydrocarbon comprising three fused benzene rings, forming the core structure of numerous natural products, including steroids and alkaloids.[1][2] Functionalized phenanthrene derivatives are foundational components in materials science, particularly for creating organic light-emitting diodes (OLEDs), semiconductors, and fluorescent probes, owing to their rigid, planar structure and unique photophysical properties.[3]

Among these derivatives, this compound (C₁₄H₉I) stands out as a particularly versatile synthetic intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This reactivity allows for the strategic introduction of a wide range of functional groups at the 3-position of the phenanthrene core, enabling the construction of complex molecular architectures that are otherwise difficult to access. The ability to selectively functionalize the phenanthrene backbone is crucial for tuning the electronic and physical properties of target molecules in drug discovery and materials science.

This guide focuses on the most reliable method for the regioselective synthesis of this compound and the definitive techniques for its characterization, ensuring both high purity and structural confirmation.

Synthesis of this compound via the Sandmeyer Reaction

While direct electrophilic iodination of phenanthrene is possible, it often yields a mixture of isomers due to the comparable reactivity of several positions on the aromatic core, with the 9- and 10-positions being particularly reactive.[5][6] To achieve unequivocal regioselectivity at the 3-position, the Sandmeyer reaction, starting from 3-aminophenanthrene, is the superior and recommended methodology.[7][8] This classic transformation converts an aromatic amino group into a diazonium salt, which is subsequently displaced by an iodide nucleophile.[9]

Reaction Mechanism and Rationale

The Sandmeyer reaction proceeds in two critical stages:

-

Diazotization: The primary aromatic amine (3-aminophenanthrene) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt intermediate from decomposing prematurely and liberating nitrogen gas.[10]

-

Iodide Displacement: The resulting 3-phenanthrenediazonium salt is then treated with a solution of potassium iodide (KI). Unlike the Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[8] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group (N₂), which is an excellent leaving group due to the high stability of the evolved dinitrogen gas.

The overall transformation is a robust and high-yielding method for introducing iodine at a specific position on an aromatic ring.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3-Aminophenanthrene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Crushed Ice

Protocol:

-

Diazotization of 3-Aminophenanthrene:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1.0 equivalent of 3-aminophenanthrene in an aqueous solution of hydrochloric acid (e.g., 2.5 M HCl).

-

Cool the suspension to 0–5 °C using an ice-salt bath. Vigorous stirring is essential to maintain a fine suspension.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension over 30–60 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 5 °C.[10]

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete. The formation of a clear solution may indicate the successful creation of the soluble diazonium salt.

-

-

Substitution with Iodide:

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in a small amount of deionized water.

-

Slowly add the cold diazonium salt solution from the previous step to the potassium iodide solution with vigorous stirring. A dark precipitate may form.

-

Allow the reaction mixture to warm slowly to room temperature.

-

Gently heat the mixture to approximately 50–60 °C on a water bath. The evolution of nitrogen gas should be observed. Continue gentle heating until the effervescence ceases, which signals the completion of the reaction.[10]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the crude product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to remove any residual iodine), deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following techniques are standard for this purpose.

Physical Properties

A summary of the key physical and chemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 33240-31-2 | [11] |

| Molecular Formula | C₁₄H₉I | [11] |

| Molecular Weight | 304.13 g/mol | [11] |

| Appearance | Expected to be a light yellow or off-white solid | [12] |

| Boiling Point | 411.0 ± 14.0 °C (Predicted) | [11] |

| Density | 1.692 ± 0.06 g/cm³ (Predicted) | [11] |

Spectroscopic Characterization

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show nine distinct signals in the aromatic region (typically δ 7.5–9.0 ppm). The protons closest to the iodine atom will be shifted downfield due to its deshielding effect. The complex splitting patterns (doublets, triplets, and multiplets) arise from ortho-, meta-, and para-couplings between adjacent protons, which can be resolved with a high-field NMR instrument (≥400 MHz).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 14 distinct signals for the 14 carbon atoms, confirming the C₂ asymmetry of the molecule. The carbon atom directly bonded to the iodine (C-3) will exhibit a characteristic upfield shift (low ppm value, ~90-100 ppm) due to the "heavy atom effect." The other 13 aromatic carbons will resonate in the typical range of δ 120–140 ppm.

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, this compound will show a prominent molecular ion peak at an m/z value of 304.[13] This corresponds to the molecular weight of the compound (¹²C₁₄¹H₉¹²⁷I).

-

Fragmentation Pattern: Common fragmentation pathways for PAHs involve the loss of small molecules like acetylene (C₂H₂), leading to a potential fragment ion at m/z 278.[13][14] Another significant fragment would be at m/z 177, corresponding to the loss of an iodine radical ([M-I]⁺). The phenanthrene cation radical at m/z 178 might also be observed.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C ring stretching: In the 1450–1600 cm⁻¹ region

-

C-H out-of-plane bending: In the 675–900 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic rings.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has detailed a robust and regioselective method for the synthesis of this compound using the Sandmeyer reaction of 3-aminophenanthrene. This approach circumvents the selectivity issues associated with direct halogenation of the phenanthrene core. The provided experimental protocol is a self-validating system when coupled with the comprehensive characterization techniques outlined, including NMR, MS, and IR spectroscopy. By following this guide, researchers in organic synthesis, materials science, and drug development can reliably produce and validate high-purity this compound, a critical precursor for the development of novel functional molecules and materials.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Shi, Z. H., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 243-249. Retrieved from [Link]

-

ACS Publications. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Iodophenanthrene. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

-

Parul, Y., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3047-3072. Retrieved from [Link]

-

Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Di-alkylated phenanthrene, and Octa-hydro phenanthrene. Retrieved from [Link]

- Google Patents. (n.d.). CN108947770B - A kind of synthetic method of 9-hydroxyphenanthrene and derivative thereof.

-

Wiley Online Library. (2020). Preparation, Characterization, and Reactivity of Aliphatic Amino Iodane(III) Reagents. Retrieved from [Link]

-

Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]

-

YouTube. (2021). Phenanthrene- Reactions & Uses. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenanthrene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum using phenanthrene precursor in the mass range m/z = 80-190. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

SpringerLink. (2024). Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Retrieved from [Link]

-

ResearchGate. (n.d.). A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions. Retrieved from [Link]

-

Save My Exams. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenanthrene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope and limitations of the synthesis of 3-iodoselenophenes 36. Retrieved from [Link]

Sources

- 1. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenanthrene synthesis [quimicaorganica.org]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound CAS#: 33240-31-2 [chemicalbook.com]

- 12. 9-IODOPHENANTHRENE price,buy 9-IODOPHENANTHRENE - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Guide to 3-Iodophenanthrene: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 3-iodophenanthrene, a halogenated polycyclic aromatic hydrocarbon (PAH) of significant interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of such molecules. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we offer a detailed portrait of this compound's molecular architecture.

Given the limited availability of direct experimental spectra for this compound in public databases, this guide leverages a combination of experimental data from closely related precursors and isomers, alongside expert interpretation and theoretical predictions, to provide a robust and scientifically grounded characterization.

The Structural Landscape of this compound

This compound belongs to the family of phenanthrenes, which are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. The introduction of an iodine atom at the 3-position significantly influences the molecule's electronic properties and reactivity, making precise structural confirmation via spectroscopic methods essential.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show nine distinct signals in the aromatic region, corresponding to the nine protons on the phenanthrene core. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the iodine substituent and by comparison with phenanthrene itself.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~ 7.8 | d | J ≈ 8.5 |

| H-2 | ~ 7.6 | d | J ≈ 8.5, J ≈ 1.5 |

| H-4 | ~ 8.6 | s | |

| H-5 | ~ 8.7 | d | J ≈ 8.0 |

| H-6 | ~ 7.7 | t | J ≈ 7.5 |

| H-7 | ~ 7.6 | t | J ≈ 7.5 |

| H-8 | ~ 7.9 | d | J ≈ 8.0 |

| H-9 | ~ 7.8 | d | J ≈ 8.2 |

| H-10 | ~ 8.7 | d | J ≈ 8.2 |

Causality Behind Predicted Chemical Shifts: The iodine atom at the C-3 position will exert a deshielding effect on the adjacent protons, particularly H-2 and H-4, through-space and through-bond electronic effects. The proton at C-4 is expected to be the most downfield-shifted singlet due to the combined anisotropic effect of the adjacent aromatic ring and the deshielding from the iodine. The protons on the unsubstituted rings (H-5 to H-10) will have chemical shifts similar to those in phenanthrene, with H-5 and H-10 being the most deshielded due to their positions in the bay region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show 14 distinct signals, corresponding to the 14 carbon atoms of the phenanthrene skeleton. The carbon atom directly attached to the iodine (C-3) will experience a significant upfield shift due to the "heavy atom effect."

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~ 128.0 |

| C-2 | ~ 130.5 |

| C-3 | ~ 95.0 |

| C-4 | ~ 132.0 |

| C-4a | ~ 131.5 |

| C-4b | ~ 130.0 |

| C-5 | ~ 127.0 |

| C-6 | ~ 127.5 |

| C-7 | ~ 127.2 |

| C-8 | ~ 123.0 |

| C-8a | ~ 132.5 |

| C-9 | ~ 126.8 |

| C-10 | ~ 128.8 |

| C-10a | ~ 130.8 |

Rationale for Predicted Chemical Shifts: The most notable feature is the predicted upfield chemical shift for C-3, which is directly bonded to the iodine atom. This is a well-documented phenomenon for carbon atoms attached to heavy halogens. The other carbon chemical shifts are predicted based on the known values for phenanthrene, with minor adjustments for the electronic effects of the iodine substituent.

Experimental Protocol for NMR Spectroscopy

Caption: A typical workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be tuned and the magnetic field shimmed to ensure high resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be dominated by the characteristic absorptions of the aromatic system, with specific contributions from the C-I bond.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1620-1580 | Aromatic C=C stretch | Medium |

| 1520-1450 | Aromatic C=C stretch | Medium-Strong |

| 900-675 | Aromatic C-H out-of-plane bend | Strong |

| ~550 | C-I stretch | Medium-Strong |

Interpretation of Key IR Bands: The spectrum of this compound is expected to be very similar to that of phenanthrene in the region above 600 cm⁻¹[2][3]. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands are observed in the 1620-1450 cm⁻¹ region. The pattern of strong absorptions in the 900-675 cm⁻¹ range is indicative of the substitution pattern on the aromatic rings. The most distinguishing feature for this compound would be the C-I stretching vibration, which is expected to appear at a low frequency, typically around 550 cm⁻¹[4].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum Data for this compound

| m/z | Ion | Significance |

| 304 | [C₁₄H₉I]⁺• | Molecular Ion (M⁺•) |

| 177 | [C₁₄H₉]⁺ | Loss of I• radical |

| 176 | [C₁₄H₈]⁺• | Loss of HI |

| 152 | [C₁₂H₈]⁺• | Loss of C₂H₂ from [M-I]⁺ |

Analysis of Fragmentation Pathways: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 304, corresponding to its molecular weight. A key fragmentation pathway for halogenated aromatic compounds is the loss of the halogen radical. Therefore, a significant peak at m/z 177, resulting from the loss of an iodine radical (I•), is anticipated[5][6]. Another possible fragmentation is the loss of hydrogen iodide (HI), leading to a peak at m/z 176. Further fragmentation of the [C₁₄H₉]⁺ ion could occur through the loss of acetylene (C₂H₂), a common fragmentation pathway for polycyclic aromatic hydrocarbons, resulting in a peak at m/z 152[7].

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-400) to detect the molecular ion and its fragments.

Conclusion

This technical guide has provided a comprehensive spectroscopic characterization of this compound. While direct experimental data remains scarce, by leveraging data from closely related compounds and applying fundamental spectroscopic principles, we have constructed a detailed and reliable spectroscopic profile for this molecule. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers working with this compound and related polycyclic aromatic hydrocarbons. This multi-faceted spectroscopic approach is indispensable for unambiguous structural elucidation and quality control in synthetic and medicinal chemistry.

References

-

Turnbull, A. P., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. Synthesis, 47(11), 1593–1610. Available at: [Link]

-

Turnbull, A. P., et al. (2015). Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators. National Center for Biotechnology Information. Available at: [Link]

-

Tempesti, T. C., Pierini, A. B., & Baumgartner, M. T. (2005). A different route to the synthesis of 9,10-disubstituted phenanthrenes. The Journal of Organic Chemistry, 70(16), 6508–6511. Available at: [Link]

-

Sci-Hub. (n.d.). One-step synthesis of 2,9-disubstituted phenanthrenes via Diels–Alder reactions using 1,4-disubstituted naphthalenes as dienophiles. Retrieved from [Link]

-

PubChem. (n.d.). 9-Iodophenanthrene. Retrieved from [Link]

-

Chen, X., et al. (2022). 1H-13C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment. Science of The Total Environment, 814, 152546. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]

-

Tempesti, T. C., Pierini, A. B., & Baumgartner, M. T. (2005). A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes. ResearchGate. Available at: [Link]

-

Lin, Y.-C., et al. (2021). Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10). The Journal of Physical Chemistry A, 125(39), 8599–8608. Available at: [Link]

-

PhotochemCAD. (n.d.). Phenanthrene. Retrieved from [Link]

-

Guo, R., et al. (2010). 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. Magnetic Resonance in Chemistry, 48(1), 74–79. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (n.d.). Comparison of the experimental spectra (in red) of phenanthrene (top)... Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum using phenanthrene precursor in the mass range m/z = 80-190. Retrieved from [Link]

-

Stoyanov, S., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2949. Available at: [Link]

-

ResearchGate. (n.d.). 1 H (A) and 13 C (B) NMR spectra of... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-iodopropane. Retrieved from [Link]

-

NASA Ames Research Center. (n.d.). Phenanthrene Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 9-Iodophenanthrene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenanthrene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stoyanov, S., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559–565. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

Sources

- 1. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenanthrene [webbook.nist.gov]

- 3. Phenanthrene Spectra [astrochemistry.org]

- 4. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 9-Iodophenanthrene | C14H9I | CID 259286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

Physical properties of 3-Iodophenanthrene (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Iodophenanthrene, a halogenated polycyclic aromatic hydrocarbon. While experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, offers theoretical insights based on molecular structure, and presents detailed, field-proven methodologies for the experimental determination of its core physical characteristics: melting point, boiling point, and solubility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted phenanthrenes, particularly in the fields of materials science and drug development.

Introduction to this compound

Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. The introduction of a halogen, such as iodine, at the 3-position of the phenanthrene scaffold can significantly alter its physicochemical properties, influencing its reactivity, intermolecular interactions, and biological activity. A thorough understanding of the physical properties of this compound is therefore a critical prerequisite for its successful application in research and development. This guide will address the current state of knowledge regarding its melting point, boiling point, and solubility, while also providing the necessary experimental frameworks for their empirical validation.

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical property is a crucial indicator of a compound's volatility and is strongly influenced by intermolecular forces.

Predicted Boiling Point

| Compound | Predicted Boiling Point (°C) | Source |

| This compound | 411.0 ± 14.0 | [1] |

This predicted value suggests that this compound is a high-boiling point compound, a characteristic feature of polycyclic aromatic hydrocarbons with a relatively high molecular weight. The presence of the iodine atom further increases the molecular weight and polarizability, contributing to stronger van der Waals forces compared to the parent phenanthrene molecule.

Experimental Determination of Boiling Point

For a compound with a high boiling point, such as this compound, standard distillation methods may not be suitable due to the risk of thermal decomposition. A common and reliable method for determining the boiling point of small quantities of a high-boiling organic compound is the capillary method.

-

Sample Preparation: A small amount of the purified this compound is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable high-boiling liquid bath (e.g., silicone oil) or a heating block.

-

Heating and Observation: The apparatus is heated slowly. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Temperature Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Causality Behind Experimental Choices: The capillary method is advantageous as it requires only a small amount of sample and minimizes the risk of decomposition by avoiding prolonged heating at high temperatures. The principle relies on the equilibrium between the vapor pressure of the substance inside the capillary and the external pressure.

Visualization of Boiling Point Determination Workflow

Caption: Workflow for determining the boiling point using the capillary method.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a highly sensitive indicator of purity, with impurities typically causing a depression and broadening of the melting point range.

Anticipated Melting Point

An experimentally determined melting point for this compound is not available in the reviewed literature. For context, the melting point of the isomeric 9-Iodophenanthrene is reported to be in the range of 91-93 °C. While isomers can have significantly different physical properties, this provides a general indication that this compound is likely a solid at room temperature.

Experimental Determination of Melting Point

The melting point of a solid organic compound is typically determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Temperature Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound[1].

Causality Behind Experimental Choices: The use of a finely powdered sample ensures uniform heat distribution. A slow heating rate is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.

Visualization of Melting Point Determination Workflow

Caption: Workflow for determining the melting point using the capillary method.

Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.

Theoretical Solubility Profile

The molecular structure of this compound is predominantly nonpolar due to the large, fused aromatic ring system. The carbon-iodine bond introduces a degree of polarity, but the overall character of the molecule remains lipophilic. Based on this structure, the following solubility profile can be predicted:

-

High Solubility: In nonpolar organic solvents such as hexane, toluene, and benzene, as well as in chlorinated solvents like dichloromethane and chloroform.

-

Moderate Solubility: In polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate.

-

Low to Insoluble: In polar protic solvents, particularly water. The large hydrophobic phenanthrene core is unable to form significant favorable interactions with the highly polar, hydrogen-bonding network of water.

Experimental Determination of Solubility

A systematic approach to determining the solubility of a new compound involves testing its miscibility in a range of solvents of varying polarity.

-

Solvent Selection: A panel of solvents with a range of polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The test tubes are agitated (e.g., by vortexing) for a set period to facilitate dissolution.

-

Observation: The samples are visually inspected for the presence of undissolved solid. The results are typically recorded as soluble, partially soluble, or insoluble.

For a more quantitative assessment, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the saturated solution.

Conclusion

While specific experimental data on the physical properties of this compound are not widely reported, this guide provides a robust framework for its characterization. The predicted high boiling point and anticipated solid nature at room temperature, coupled with its expected lipophilic solubility profile, are consistent with its molecular structure. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these crucial physical constants, thereby enabling the confident application of this compound in further scientific endeavors.

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Phenanthrene Derivatives

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of phenanthrene and its derivatives. Phenanthrene, a polycyclic aromatic hydrocarbon, is not merely an academic curiosity; it forms the structural heart of a vast array of biologically crucial molecules, including iconic alkaloids and the entire class of steroids. For researchers and professionals in drug development, a deep understanding of this scaffold's journey—from the crude fractions of coal tar to the intricate architecture of modern therapeutics—is indispensable. This guide is structured to deliver not just facts, but the scientific rationale and causality that propelled this field forward.

Chapter 1: Discovery and Elucidation of a Fundamental Scaffold

Phenanthrene (C₁₄H₁₀), an angular isomer of anthracene, was first isolated from the high-boiling point fraction of coal tar in 1872, an achievement credited independently to Carl Graebe and the team of Wilhelm Rudolph Fittig and Eugen Ostermayer.[1][2] Initially a byproduct of the coking industry, its true significance was yet to be understood. The structural elucidation was a pivotal moment in organic chemistry. Fittig and Ostermayer oxidized the new compound to what they identified as diphenic acid, which provided the crucial evidence for the angular arrangement of its three fused benzene rings, a stark contrast to the linear arrangement of anthracene.[1] Graebe later confirmed this structure through a synthesis starting from stilbene.[1]

This foundational work laid the groundwork for recognizing the phenanthrene nucleus in other, more complex substances. It was the realization that this stable, planar structure was a recurring motif in nature that ignited a century of chemical investigation.

Caption: The angular fusion of three benzene rings in the phenanthrene molecule.

Chapter 2: The Dawn of Synthesis: Forging the Phenanthrene Core

While phenanthrene is readily available from coal tar, constituting up to 5% by weight, the ability to synthesize it and its derivatives from simpler precursors was a critical step for medicinal chemistry.[1] This allowed for the introduction of specific functional groups and the construction of more complex molecules. Several classical methods were developed, each with its own strategic advantages.

Key Historical Syntheses

Three methodologies stand out for their historical importance and widespread application:

-

The Pschorr Synthesis (1896): Developed by Robert Pschorr, this was one of the earliest methods for phenanthrene synthesis, often applied in the context of elucidating the structure of morphine alkaloids.[3] It is an intramolecular radical cyclization of a diazonium salt derived from an α-aryl-o-aminocinnamic acid, typically catalyzed by copper.[3][4] The ingenuity of this reaction lies in its ability to form the crucial C-C bond to close the central ring.[3]

-

The Haworth Synthesis (1932): This versatile method, developed by Robert Downs Haworth, builds the phenanthrene skeleton from naphthalene.[5][6] The sequence involves a Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by reduction and cyclization.[2][7] The causality behind this multi-step process is the controlled annulation of the third ring onto a pre-existing naphthalene core, offering a high degree of predictability.[6]

-

The Bardhan-Sengupta Synthesis (1932): Considered a classic for its elegance and efficiency, this synthesis is one of the most convenient methods for creating the phenanthrene ring system.[5][8] It involves the cyclodehydration of a 2-β-phenylethylcyclohexanol derivative using an agent like phosphorus pentoxide, followed by aromatization via dehydrogenation with selenium.[1][8] Its strength lies in its regioselectivity, avoiding the isomeric mixtures that can plague other methods.[5]

Caption: Logical workflow of three classical phenanthrene synthesis methods.

Representative Protocol: The Bardhan-Sengupta Synthesis

This protocol outlines the key steps of the Bardhan-Sengupta synthesis, a self-validating system where the successful formation of each intermediate confirms the viability of the preceding step.

Objective: To synthesize 1,2,3,4,9,10,11,12-octahydrophenanthrene as a precursor to phenanthrene.

Step 1: Synthesis of 2-β-phenylethylcyclohexanone

-

Rationale: To attach the future aromatic ring (as a phenylethyl group) to the cyclohexanone scaffold.

-

Procedure:

-

Prepare the potassio-derivative of ethyl cyclohexanone-2-carboxylate by reacting it with potassium metal in a dry, inert solvent like benzene.

-

Add β-phenylethyl bromide to the solution and reflux. The nucleophilic enolate will displace the bromide, forming ethyl 2-β-phenylethylcyclohexanone-2-carboxylate.[8]

-

Perform alkaline hydrolysis (e.g., with aqueous KOH) followed by acidification. This process saponifies the ester and decarboxylates the resulting β-keto acid to yield 2-β-phenylethylcyclohexanone.[8]

-

Step 2: Reduction to 2-β-phenylethylcyclohexanol

-

Rationale: To generate the alcohol necessary for the subsequent acid-catalyzed cyclization.

-

Procedure: Reduce the ketone from Step 1 using sodium metal in moist ether. This reduction yields the corresponding alcohol, 2-β-phenylethylcyclohexanol.[8]

Step 3: Cyclodehydration

-

Rationale: This is the key ring-forming step. The acidic dehydrating agent promotes an intramolecular electrophilic aromatic substitution.

-

Procedure: Treat the alcohol from Step 2 with phosphorus pentoxide (P₂O₅) and heat. The alcohol is protonated, leaves as water, and the resulting carbocation attacks the electron-rich benzene ring, closing the new six-membered ring to form 1,2,3,4,9,10,11,12-octahydrophenanthrene.[8]

Step 4: Aromatization

-

Rationale: To convert the partially saturated rings into the fully aromatic phenanthrene system.

-

Procedure: Heat the octahydrophenanthrene from Step 3 with selenium powder. Selenium acts as a dehydrogenating agent, removing hydrogen atoms and forming the stable aromatic phenanthrene core, producing H₂Se as a byproduct.[1]

Chapter 3: Nature's Masterpieces: Phenanthrene in Steroids and Alkaloids

The true importance of the phenanthrene scaffold is revealed in its prevalence as the core of numerous natural products with profound biological activity.

The Steroid Nucleus: A Legacy of Phenanthrene

All steroids, including cholesterol, bile acids, and sex hormones, are derivatives of a hydrogenated phenanthrene core fused to a cyclopentane ring, a structure known as cyclopentanoperhydrophenanthrene.[2][9] The quest to synthesize these molecules was a driving force in 20th-century organic chemistry.

A landmark achievement was the first total synthesis of a non-aromatic steroid, equilenin, by a team led by W. E. Bachmann in 1940.[10] Equilenin is a steroidal estrogen found in the urine of pregnant mares.[10] This synthesis was a monumental proof-of-concept, demonstrating that complex natural products could be constructed from simple starting materials. The Bachmann synthesis started from a known tetrahydrophenanthren-1-one derivative and meticulously built the final cyclopentane ring using a series of now-classic reactions like the Reformatsky and Arndt-Eistert reactions.[10][11]

| Milestone | Molecule | Lead Scientist(s) | Year | Significance |

| First Isolation | Phenanthrene | Graebe / Fittig & Ostermayer | 1872 | Isolated from coal tar and structurally characterized.[1] |

| Isolation of Active Opioid | Morphine | Wilhelm Sertürner | ~1804 | First alkaloid ever isolated, revealing the active principle of opium.[12][13] |

| First Total Synthesis of a Steroid | Equilenin | W. E. Bachmann | 1940 | Proved that complex steroid structures could be built from scratch.[10] |

The Morphine Enigma

Perhaps the most famous phenanthrene derivative is morphine, the principal analgesic alkaloid of the opium poppy.[12] Isolated by Wilhelm Sertürner in the early 1800s, its complex, pentacyclic structure, built upon a phenanthrene framework, presented an immense synthetic challenge that was not conquered for over a century.[12][13] The structure itself was only correctly proposed by Sir Robert Robinson much later.[13] The history of morphine is a testament to the power of the phenanthrene scaffold to create molecules with potent and specific pharmacological effects.[14]

Caption: The phenanthrene core is central to both steroids and morphine.

Chapter 4: Modern Horizons: Phenanthrene Derivatives in Drug Discovery

The legacy of phenanthrene continues in modern medicinal chemistry. Its planar structure makes it an excellent scaffold for developing agents that can intercalate with DNA, a key mechanism in cancer chemotherapy.[15] Researchers are actively developing novel phenanthrene-based derivatives as potential anticancer agents.[15][16]

Recent studies have highlighted the potential of phenanthrene derivatives in various therapeutic areas:

-

Anticancer Agents: Owing to their planar structure, many phenanthrene derivatives exhibit cytotoxicity by intercalating between DNA base pairs and inhibiting enzymes crucial for DNA synthesis.[15] Compounds such as phenanthroindolizidines and phenanthroimidazoles have shown potent in vitro activity against various cancer cell lines.[15][16] Some natural phenanthrenes isolated from plants like Bletilla striata have demonstrated significant antiproliferative and proapoptotic effects on lung cancer cells.[17]

-

Kinase Inhibitors: Specific phenanthrene derivatives have been identified as potent inhibitors of proto-oncogenes like Pim-3 kinase, which is aberrantly expressed in several cancers. This suggests a more targeted approach to cancer therapy beyond simple DNA intercalation.[18]

-

Antimicrobial and Anti-inflammatory Properties: Many naturally occurring phenanthrenoids, particularly from orchids, exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects, opening avenues for new drug leads in these areas.[1][19][20]

The journey of phenanthrene from a coal tar byproduct to a cornerstone of modern drug design underscores the enduring power of fundamental chemical scaffolds. Its history is a narrative of scientific curiosity, synthetic innovation, and the ongoing quest to understand and harness the chemistry of life.

References

-

Wikipedia. Phenanthrene. [Link]

-

Química Organica.org. Phenanthrene synthesis. [Link]

-

PubMed. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. [Link]

-

Wikipedia. Equilenin. [Link]

-

Cambridge University Press. Pschorr Synthesis. [Link]

-

Wikipedia. Pschorr cyclization. [Link]

-

Indian Academy of Sciences. A Tribute to Bardhan and Sengupta. [Link]

-

Pharmacareerinsider. Method of preparation of Phenanthrene. [Link]

-

Filo. Preparation of Phenanthrene by Bardhan-Sengupta Method Explain.... [Link]

-

Wiley Online Library. Haworth Phenanthrene Synthesis. [Link]

-

Study Guide to Organic Chemistry. PAH: Anthracene and phenanthrene. [Link]

-

PubMed. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity. [Link]

-

Elsevier. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce. [Link]

-

Pharmaacademias. Phenanthrene: Definition, Structure and medicinal uses. [Link]

-

Journal of Anesthesia History. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. [Link]

-

MDPI. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. [Link]

-

OUCI. Morphine alkaloids: History, biology, and synthesis. [Link]

-

ACS Publications. Phenanthrenes: A Promising Group of Plant Secondary Metabolites. [Link]

-

Semantic Scholar. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

-

YouTube. Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. [Link]

-

PubMed. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis. [Link]

-

ACS Publications. The Total Synthesis of the Sex Hormone Equilenin and Its Stereoisomers. [Link]

-

Slideshare. Phenanthrene by Mr. pradeep swarnkar. [Link]

-

Zenodo. NOTES A Note on Bardhan-Sengupta Synthesis. [Link]

-

PubMed. Morphine alkaloids: History, biology, and synthesis. [Link]

-

PMC - NIH. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells. [Link]

Sources

- 1. Phenanthrene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 5. Phenanthrene synthesis [quimicaorganica.org]

- 6. Haworth Phenanthrene Synthesis [drugfuture.com]

- 7. Method of preparation of Phenanthrene - Pharmacareerinsider [pharmacareerinsider.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Phenanthrene by Mr. pradeep swarnkar | PPTX [slideshare.net]

- 10. Equilenin - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. The Chemical History of Morphine: An 8000-year Journey, from Resin to de-novo Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Morphine alkaloids: History, biology, and synthesis [ouci.dntb.gov.ua]

- 15. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 17. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmaacademias.com [pharmaacademias.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Iodophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of molecules in the solid state dictates a material's macroscopic properties, from solubility and stability to electronic conductivity. For active pharmaceutical ingredients and organic semiconductor materials, understanding the crystal structure is therefore not merely an academic exercise but a critical component of development and optimization. 3-Iodophenanthrene, a halogenated polycyclic aromatic hydrocarbon, represents a molecule of significant interest for its potential applications in organic electronics and as a synthetic intermediate. The presence of a heavy iodine atom and an extended π-system suggests a rich landscape of intermolecular interactions that can govern its crystal packing.

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. While a definitive crystal structure for this specific isomer is not publicly deposited in crystallographic databases as of this writing, this document serves as an authoritative whitepaper detailing the necessary and logical workflow. It moves from first principles of synthesis and crystallization to the intricacies of data collection, structure refinement, and the in-depth analysis of intermolecular forces that define the crystalline architecture. The protocols and rationale described herein are grounded in established crystallographic and chemical literature, providing a self-validating framework for researchers to either determine this specific structure or apply these principles to analogous molecular systems.

Rationale and Significance

The phenanthrene core is a foundational structure in numerous natural products and functional materials.[1] Iodination at the 3-position introduces a site for further chemical modification and, more importantly, a heavy atom capable of engaging in significant intermolecular interactions, such as halogen bonding. The interplay between π-π stacking, driven by the aromatic rings, and potential halogen bonds or other weak hydrogen bonds dictates the solid-state packing, which in turn influences key material properties like charge mobility and bioavailability. A thorough crystal structure analysis is the only method to unambiguously elucidate these interactions.[2]

Synthesis and Single Crystal Growth: The Foundation of Analysis

A prerequisite for any crystallographic study is the availability of high-purity material and the successful growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

While various synthetic routes to phenanthrene derivatives exist, a common and effective method involves the photocyclization of stilbene precursors.[1] An alternative, robust approach is a palladium-catalyzed domino reaction using appropriate aryl halides.

Protocol: Palladium-Catalyzed Synthesis

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, combine an appropriate aryl iodide (1.0 equivalent), ortho-bromobenzoyl chloride (1.2 equivalents), norbornadiene (2.0 equivalents), Pd(OAc)₂ (5 mol%), triphenylphosphine (12.5 mol%), and Cs₂CO₃ (2.25 equivalents) in anhydrous DMF.

-

Reaction Execution: Stir the mixture at 105 °C under a nitrogen atmosphere for 10-12 hours, monitoring progress by TLC.

-

Workup and Purification: After cooling, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality: The palladium catalyst, in conjunction with the phosphine ligand and base, facilitates a cascade of reactions including C-H activation and a retro-Diels-Alder process to construct the phenanthrene core efficiently. Purity is paramount, as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

Growing Diffraction-Quality Single Crystals

Crystal growth is often the most challenging step. The goal is to create a supersaturated solution from which molecules can slowly deposit in a highly ordered, single-crystal lattice.

Protocol: Slow Evaporation

-

Solvent Selection: Dissolve a small amount (5-10 mg) of purified this compound in a high-purity solvent in which it is moderately soluble. Dichloromethane, chloroform, or ethyl acetate are suitable starting points.[3]

-

Preparation: Place the solution in a small, clean vial. The vial should be covered with a cap or parafilm with a few small holes pierced in it.

-

Incubation: Store the vial in a vibration-free environment at a constant, cool temperature (e.g., 4-8 °C).

-

Monitoring: Observe the vial over several days to weeks for the formation of small, well-defined crystals with sharp edges.

Trustworthiness: This method is self-validating. The formation of transparent crystals with distinct facets is a strong indicator of a single, ordered lattice. The slow rate of evaporation is critical; rapid solvent loss leads to precipitation or polycrystalline powder. If slow evaporation fails, techniques like vapor diffusion or solvent layering should be employed.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The workflow from crystal to data is a systematic process designed to maximize data quality and resolution.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).

-

Expertise: Flash-cooling minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data.

-

-

Data Collection: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer. The instrument, equipped with a source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations.[4] As the crystal rotates, specific lattice planes will satisfy the Bragg condition and produce diffraction spots.

-

Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., absorption, crystal decay). This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

Visualization: SC-XRD Data Acquisition Workflow

Caption: Workflow for SC-XRD data acquisition and processing.

Structure Solution, Refinement, and Validation

The reflection file does not directly provide the crystal structure; it contains the intensities but not the phases of the diffracted X-rays. This "phase problem" is solved computationally.

Protocol: Structure Solution and Refinement

-

Space Group Determination: The symmetry and systematic absences in the diffraction data allow for the determination of the crystal's space group.

-

Structure Solution: Ab initio methods, such as Direct Methods or Charge Flipping, are used to generate an initial set of phases and produce a preliminary electron density map. For this compound, the heavy iodine atom would make Patterson methods another viable option.

-

Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

-

Refinement: The atomic positions, and their thermal displacement parameters are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.

-

Validation: The final model is validated using metrics such as the R-factor (R1) and the goodness of fit (GooF). An R1 value below 0.05 is typically considered good for small molecules. The final output is a Crystallographic Information File (CIF).

Trustworthiness: This entire process is self-validating through the refinement metrics. A low R1 value indicates excellent agreement between the experimental data and the final structural model. Residual electron density maps are also checked to ensure no atoms have been missed.

In-Depth Analysis of the Crystal Structure

With a refined CIF, the true scientific inquiry begins. The analysis focuses on both intramolecular geometry and, more critically, the intermolecular interactions that build the crystal lattice.

Crystallographic Data Summary

All quantitative data should be summarized for clarity. The table below shows hypothetical but realistic data for this compound, with data from the known structure of 9,10-diiodophenanthrene provided for comparison.[4]

| Parameter | This compound (Hypothetical) | 9,10-Diiodophenanthrene[4] |

| Chemical Formula | C₁₄H₉I | C₁₄H₈I₂ |

| Formula Weight | 304.13 | 430.02 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 17.98 | 18.094(2) |

| b (Å) | 9.35 | 9.4557(14) |

| c (Å) | 7.51 | 7.4187(10) |

| β (°) | 112.5 | 111.953(3) |

| Volume (ų) | 1165 | 1177.2(3) |

| Z (Molecules/Unit Cell) | 4 | 4 |

| Temperature (K) | 100(2) | 223(2) |

| Final R1 [I > 2σ(I)] | < 0.05 | 0.033 |

Analysis of Intermolecular Interactions

The key to understanding the solid-state behavior lies in identifying and quantifying the non-covalent interactions. For this compound, we would anticipate a combination of π-π stacking and halogen bonding.

-

π-π Stacking: The planar phenanthrene cores are likely to stack to maximize favorable quadrupole interactions. In the related 9,10-diiodophenanthrene, molecules form face-to-face slipped antiparallel π-π stacking interactions with an interplanar distance of 3.499 Å.[4] A similar arrangement is expected for this compound.

-

Halogen Bonding: The iodine atom possesses an electropositive region (the σ-hole) on its outer surface, which can act as a Lewis acid and interact with a Lewis base (e.g., a π-system of a neighboring molecule). The presence and geometry of I···π or I···H interactions would be a primary focus of the analysis.

-

C-H···π Interactions: The hydrogen atoms of the phenanthrene ring can interact with the electron-rich π-faces of adjacent molecules.

Visualization: Logic of Interaction Analysis

Caption: Logical workflow for analyzing intermolecular interactions.

Computational tools like Hirshfeld surface analysis provide powerful visual and quantitative insights into these interactions by mapping close contacts on the molecular surface.

Conclusion and Outlook

The crystal structure of this compound holds valuable information for the rational design of organic materials and pharmaceuticals. This guide has outlined a complete, authoritative workflow for its determination and analysis. By following these field-proven protocols—from meticulous synthesis and crystallization to rigorous data analysis—researchers can confidently elucidate the three-dimensional architecture of this and other important molecular compounds. The true value of such a study lies not just in the static picture of a molecule in a crystal, but in the profound insights it provides into the fundamental forces that govern molecular assembly and, ultimately, material function.

References

-

García, F. et al. (2012). 9,10-Diiodophenanthrene. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3323. Available at: [Link]

-

Grimme, S., Pischel, I., Nieger, M., & Vögtle, F. (1996). X-Ray and quantum chemical studies of strained phenanthrenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2771-2774. Available at: [Link]

-

Friedel, R. A., & Sharkey, A. G., Jr. (1963). X-Ray Powder Diffraction Patterns of Solid Hydrocarbons, Derivative of Hydrocarbons, Phenols, and Organic Bases. U.S. Department of the Interior, Bureau of Mines. Available at: [Link]

-

Aloui, F., et al. (2017). Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. Comptes Rendus Chimie, 20(6), 644-652. Available at: [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]

-

Lonsdale, K. (1929). The Structure of the Benzene Ring in Hexamethylbenzene. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 123(792), 494-515. Available at: [Link]

-

Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191. Available at: [Link]

-

Bhattacharya, S., et al. (2023). Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions. ChemRxiv. Available at: [Link]

-

Zhitomirsky, B. R. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 478. Available at: [Link]

-

Barbour, L. J. (2023). A systematic study of the interplay between guest molecule structure and intermolecular interactions in crystalline sponges. IUCrJ, 10(Pt 4), 388-400. Available at: [Link]

-

PubChem. (n.d.). 9-Iodophenanthrene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Zeni, V. et al. (2022). Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 591-597. Available at: [Link]

-

Li, Y. et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 259-265. Available at: [Link]

Sources

An In-depth Technical Guide on the Environmental Fate and Degradation of Iodinated Phenanthrenes

Foreword: Bridging a Knowledge Gap in Environmental Contaminant Science

The emergence of novel chemical entities in the environment presents a continuous challenge to researchers, regulators, and remediation experts. Iodinated phenanthrenes, a class of compounds at the intersection of polycyclic aromatic hydrocarbons (PAHs) and halogenated organics, represent one such frontier. While extensive research has been dedicated to the environmental fate of phenanthrene itself, and a growing body of work addresses iodinated pharmaceuticals like contrast media, a direct and comprehensive analysis of iodinated phenanthrenes remains a significant knowledge gap. This guide aims to bridge that gap.

As a senior application scientist, the objective of this document is not merely to collate existing data, but to synthesize foundational principles from related fields to provide a predictive and practical framework for studying these specific contaminants. We will delve into the known degradation pathways of the phenanthrene core, extrapolate the profound influence of iodine substitution on chemical stability and microbial susceptibility from studies on other iodinated aromatics, and propose robust methodologies for their investigation. This guide is structured to provide not just the "what" but the "why"—elucidating the scientific rationale behind experimental designs and analytical choices. It is intended for the hands-on researcher, the drug development professional considering the environmental lifecycle of new molecules, and the environmental scientist tasked with understanding and mitigating the impact of emerging contaminants.

Section 1: The Phenanthrene Backbone - A Primer on its Environmental Behavior

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant stemming from the incomplete combustion of organic materials.[1] Its environmental fate is governed by a combination of physical, chemical, and biological processes. Understanding these baseline processes is critical before considering the impact of iodination.

Phenanthrene is characterized by its low aqueous solubility and high hydrophobicity, leading to its strong association with organic matter in soil and sediment.[2][3] This sorption behavior significantly influences its bioavailability and susceptibility to degradation.

Key Environmental Processes:

-

Volatility and Photodegradation: While less volatile than smaller PAHs, phenanthrene can undergo atmospheric transport. In aquatic systems and on surfaces, it is susceptible to photodegradation, a process initiated by the absorption of UV radiation.[4][5][6] This can lead to the formation of various oxygenated products, such as phenanthrene-9,10-dione.[6]

-

Microbial Degradation: This is the primary mechanism for the ultimate removal of phenanthrene from the environment.[7][8] A wide range of bacteria and fungi can utilize phenanthrene as a carbon and energy source.[8] Degradation is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to CO2 and water.[7]

The following diagram illustrates the generalized initial steps of aerobic bacterial degradation of phenanthrene.

Caption: Initial steps in the aerobic bacterial degradation of phenanthrene.

Section 2: The Impact of Iodination on Aromatic Compounds

The introduction of iodine onto an aromatic ring dramatically alters its physicochemical properties and, consequently, its environmental fate. While direct data on iodinated phenanthrenes is scarce, extensive research on iodinated X-ray contrast media (ICM) provides invaluable insights.[9][10][11] These compounds, which are structurally complex iodinated aromatic acids, are known for their high persistence in the environment.[10][12]

Key Effects of Iodination:

-

Increased Recalcitrance: The carbon-iodine (C-I) bond is relatively strong, and the large atomic radius of iodine can sterically hinder enzymatic attack. This makes iodinated aromatics generally more resistant to microbial degradation than their non-halogenated counterparts.[13]

-

Shift in Degradation Pathways: Aerobic degradation, which is effective for phenanthrene, is often inhibited by halogen substituents. For many halogenated aromatic compounds, a crucial first step is dehalogenation, which is the removal of the halogen atom.[13] Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a key process that often occurs under anaerobic (anoxic) conditions.[14][15]

-

Potential for Toxic Byproduct Formation: Incomplete degradation or transformation of iodinated compounds, for instance during water treatment processes like chlorination, can lead to the formation of iodinated disinfection byproducts (I-DBPs), which can be more toxic than the parent compound.[16]

The general principle for the biodegradation of halogenated aromatic compounds often involves a sequential anaerobic-aerobic process.

Caption: Conceptual workflow for the biodegradation of iodinated aromatics.

Section 3: Predicted Environmental Fate and Degradation of Iodinated Phenanthrenes

By synthesizing the information from the previous sections, we can construct a robust hypothesis for the environmental behavior of iodinated phenanthrenes.

The persistence of these compounds is expected to be significantly higher than that of phenanthrene. The degree and position of iodine substitution will be critical factors; highly iodinated congeners will likely be more resistant to degradation.[13]